molecular formula C19H23N5O3S B10997622 methyl (2Z)-5-(2-methylpropyl)-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate

methyl (2Z)-5-(2-methylpropyl)-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B10997622
M. Wt: 401.5 g/mol
InChI Key: IKSRTHQQLNLIKP-UHFFFAOYSA-N
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Description

Methyl (2Z)-5-(2-methylpropyl)-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Methyl Ester: The compound contains a methyl ester group (methyl carboxylate), which plays a crucial role in its reactivity and biological activity.

    Pyrazolopyridine Core: The central core consists of a pyrazolo[3,4-b]pyridine ring system, contributing to its unique properties.

    Thiazole Ring: The thiazole ring is fused to the pyrazolopyridine core, adding further complexity.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions and mechanisms would require further investigation.

Industrial Production:: While industrial-scale production methods are proprietary, laboratories typically employ multistep syntheses, optimizing yields and purity.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield the corresponding thiazoline or tetrahydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions at the carbonyl or other functional groups are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols.

Major Products:: The specific products depend on reaction conditions and substituents. Isolation and characterization of intermediates are essential for understanding the reaction pathways.

Scientific Research Applications

Chemistry::

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Drug Discovery: Its unique structure could inspire novel drug candidates.

Biology and Medicine::

    Biological Activity: Investigate its effects on enzymes, receptors, or cellular processes.

    Antimicrobial Properties: Assess its potential as an antimicrobial agent.

Industry::

    Materials Science: Explore its use in materials, such as polymers or coatings.

Mechanism of Action

The compound likely interacts with specific molecular targets, modulating cellular pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

: Note: The compound’s name is a fictional construct for illustrative purposes.

Properties

Molecular Formula

C19H23N5O3S

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H23N5O3S/c1-9(2)7-13-15(18(26)27-6)21-19(28-13)22-17(25)12-8-10(3)20-16-14(12)11(4)23-24(16)5/h8-9H,7H2,1-6H3,(H,21,22,25)

InChI Key

IKSRTHQQLNLIKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC

Origin of Product

United States

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